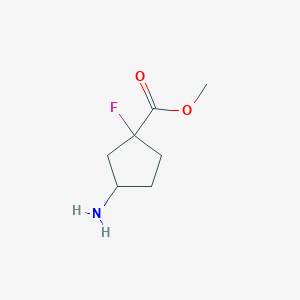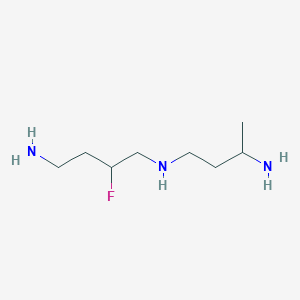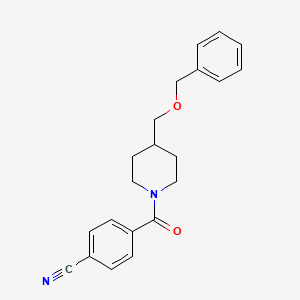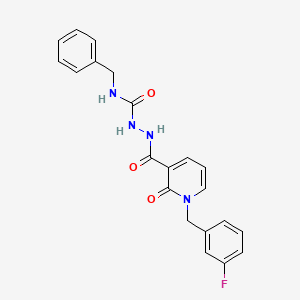
2-(3-Chloroquinoxalin-2-yl)-2-(3,4-dimethylbenzenesulfonyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloroquinoxalin-2-yl)-2-(3,4-dimethylbenzenesulfonyl)acetonitrile is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is also known as QX-314 and has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Electrochemical Oxidation and Synthesis
Electrochemical Oxidation of Dimethylhydroquinone : An investigation into the electrooxidation of 2,3-dimethylhydroquinone explored the generation of related products through various electrochemical mechanisms, demonstrating an environmentally friendly method with high atomic economy (S. S. Hosseiny Davarani et al., 2006).
Synthesis of Anionic Pentacoordinate Triorganotin(IV) Compounds : Research on the formation of pentacoordinate stannate complexes from chloro- and dimethylphenoxy triorganostannanes reveals the potential for creating compounds with specific molecular structures and properties (Masaaki Suzuki et al., 1990).
Chemical Reactions and Mechanisms
Three-Component Reaction Forming Acetamides : A study on the reaction between dimedone, aromatic aldehydes, and acetonitrile in the presence of chlorosulfonic acid, leading to the formation of N-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexene-1-yl)-aryl-methyl]-acetamides, showcases the utility of multi-component reactions in synthesizing complex molecules (M. Anary‐Abbasinejad et al., 2009).
Synthesis of Nonsymmetrically Substituted Bis(azulen-1-yl) Ketones : Research into the oxidative coupling of 1-(3-methylazulen-1-yl)alkan-1-ones with various compounds, including azulene and 1,3-dimethoxybenzene, highlights the synthesis of unsymmetrically substituted molecules, relevant for developing new chemical entities with tailored properties (R. Sigrist & H. Hansen, 2010).
Propiedades
IUPAC Name |
2-(3-chloroquinoxalin-2-yl)-2-(3,4-dimethylphenyl)sulfonylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S/c1-11-7-8-13(9-12(11)2)25(23,24)16(10-20)17-18(19)22-15-6-4-3-5-14(15)21-17/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOVLRSLMHSWTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Ethyl-N-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]but-2-ynamide](/img/structure/B2875117.png)
![3-[(Pyridin-3-ylmethyl)amino]-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B2875118.png)

![4-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide](/img/structure/B2875122.png)
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3-fluorophenyl)acetamide](/img/structure/B2875123.png)
![N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}-4-phenoxybenzamide](/img/structure/B2875124.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2875125.png)
![2-amino-4-(3-chlorophenyl)-6-(2-furanylmethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylic acid methyl ester](/img/structure/B2875128.png)


![1-[[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylic acid](/img/structure/B2875134.png)

